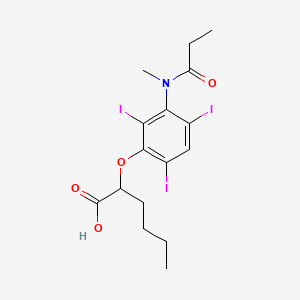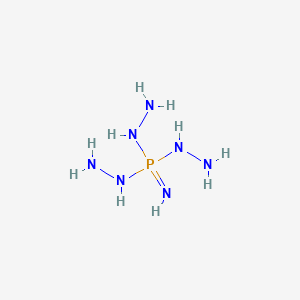
1,3-Thiazol-4(5H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Thiazol-4(5H)-imine is a heterocyclic compound containing both sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiazole family, which is known for its diverse biological activities and significant role in medicinal chemistry . The thiazole ring is a versatile scaffold found in many natural products and synthetic drugs, making it a valuable target for chemical research and pharmaceutical development .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Thiazol-4(5H)-imine can be synthesized through various methods. One common approach involves the reaction of primary amines with isothiocyanates to form thiourea intermediates, which then cyclize to form the thiazole ring . Another method involves the activation of the C=S bond in 5-arylidene rhodanine, followed by reaction with halogenoalkanes to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and eco-friendliness. This method involves the use of solid base catalysts like MgO in an ethanol solvent, which allows for shorter reaction times and higher yields compared to conventional methods . The process is also more environmentally friendly, as it reduces the need for toxic solvents and minimizes energy consumption.
Chemical Reactions Analysis
Types of Reactions
1,3-Thiazol-4(5H)-imine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions . The reactions typically occur under mild conditions, making them suitable for various synthetic applications.
Major Products Formed
The major products formed from these reactions include thiazole derivatives with different functional groups, such as sulfoxides, sulfones, and thiazolidines. These derivatives exhibit diverse biological activities and are valuable in medicinal chemistry .
Scientific Research Applications
1,3-Thiazol-4(5H)-imine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: Thiazole derivatives are used as probes to study biological processes and enzyme functions.
Industry: Thiazole derivatives are used in the production of dyes, pigments, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 1,3-Thiazol-4(5H)-imine involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes . These interactions can modulate biochemical pathways, inhibit enzymes, or activate receptors, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-Thiazol-4(5H)-imine include:
2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one: Known for its use in Mannich reactions and cyclization processes.
5-Arylidene-2-thioxo-1,3-thiazolidin-4-one: Exhibits significant biological activities and is used as a scaffold for drug development.
Uniqueness
This compound is unique due to its versatile reactivity and wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
28144-36-7 |
|---|---|
Molecular Formula |
C3H4N2S |
Molecular Weight |
100.14 g/mol |
IUPAC Name |
1,3-thiazol-4-imine |
InChI |
InChI=1S/C3H4N2S/c4-3-1-6-2-5-3/h2,4H,1H2 |
InChI Key |
MYMALJRSNVUBAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=N)N=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(3-Oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one](/img/structure/B14695586.png)
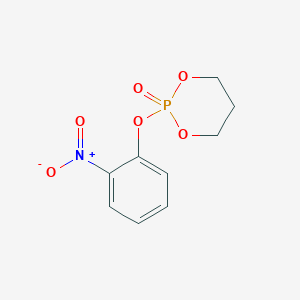
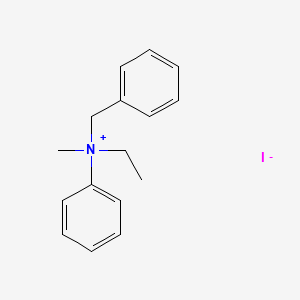

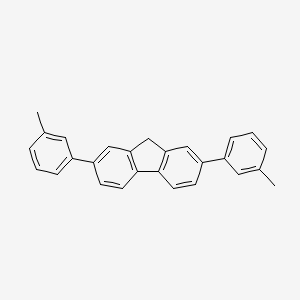
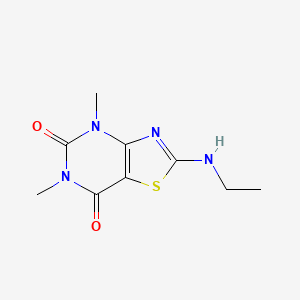
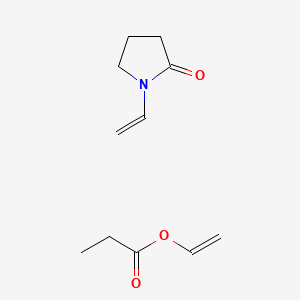
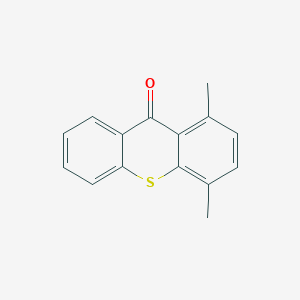
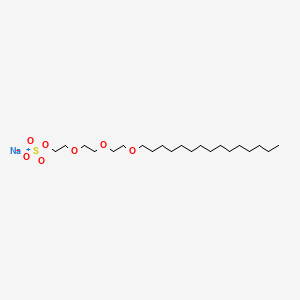
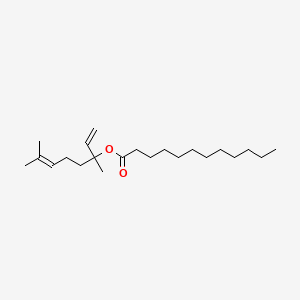
![1,1'-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene)](/img/structure/B14695642.png)
![9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one](/img/structure/B14695646.png)
